molecular formula C19H15BrN4O2 B2702631 N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1189503-69-2

N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2702631
CAS No.: 1189503-69-2
M. Wt: 411.259
InChI Key: SXWWGJJPTRFLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with an acetamide group substituted at the 3-position.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c20-13-7-5-12(6-8-13)9-21-16(25)10-24-11-22-17-14-3-1-2-4-15(14)23-18(17)19(24)26/h1-8,11,23H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWWGJJPTRFLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole structure.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrimidoindole core.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrimido[5,4-b]indole Derivatives
  • N-(4-Ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide (CM984858) Key Difference: Substitution of the 4-bromophenylmethyl group with a 4-ethylphenyl. No biological data reported, but similar analogs show TLR4 modulation .
  • N-(4-Fluorophenyl)methyl Analogs (e.g., ZINC2720741)
    • Key Difference : Fluorine replaces bromine on the phenyl ring.
    • Impact : Fluorine’s smaller size and electronegativity may reduce steric hindrance and improve metabolic stability .
Thioacetamide-Linked Pyrimidoindoles ()
  • Compounds 27–34 (e.g., N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide)
    • Key Difference : Thioacetamide (-S-) linkage instead of acetamide (-O-).
    • Impact : Sulfur’s polarizability and larger atomic radius may enhance binding to cysteine-rich targets like TLR3. These compounds showed selective TLR4 agonism .

Heterocyclic Core Replacements

Triazino[5,6-b]indole Derivatives ()
  • N-(4-Bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (Compound 26) Key Difference: Triazinoindole core replaces pyrimidoindole. These compounds were explored for protein interaction inhibition .
Pyridazin-3-one Derivatives ()
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Key Difference: Pyridazinone core instead of pyrimidoindole. Impact: Demonstrates mixed FPR1/FPR2 agonism, highlighting how core heterocycles dictate receptor selectivity .

Substituent Variations

Halogen-Substituted Analogs
  • N-(4-Chlorophenyl)methyl Derivatives (e.g., Compound 40 in )
    • Key Difference : Chlorine replaces bromine.
    • Impact : Chlorine’s lower atomic weight and similar electronegativity may reduce toxicity while retaining target affinity .
Bulkier Aromatic Substituents
  • N-(Naphthalen-1-yl)acetamide (Compound 10k, )
    • Key Difference : Naphthyl group instead of bromophenylmethyl.
    • Impact : Increased aromatic surface area enhances π-π stacking but may reduce solubility. These analogs showed anticancer activity via Bcl-2/Mcl-1 inhibition .

Structural and Pharmacological Data Table

Compound Name Core Structure Substituent Linkage Key Activity Reference
Target Compound Pyrimido[5,4-b]indole 4-Bromophenylmethyl Acetamide N/A
CM984858 Pyrimido[5,4-b]indole 4-Ethylphenyl Acetamide TLR modulation (predicted)
Compound 27 () Pyrimido[5,4-b]indole Isopentyl Thioacetamide TLR4 agonism
Compound 26 () Triazino[5,6-b]indole 4-Bromophenyl Thioacetamide Protein interaction
Compound 10j () Indole 3-Chloro-4-fluorophenyl Acetamide Anticancer (Bcl-2/Mcl-1)
Compound 7 () Pyridazinone 4-Methoxybenzyl Acetamide FPR2 agonism

Key Findings and Implications

Core Heterocycle : The pyrimidoindole core is critical for TLR4 and FPR2 modulation, as seen in and . Thioacetamide linkages () enhance TLR4 binding compared to acetamide.

Substituent Effects : Bromine’s electron-withdrawing nature may improve metabolic stability over chlorine or fluorine analogs. Bulkier groups (e.g., naphthyl in ) enhance anticancer activity but reduce solubility.

Biological Relevance: While the target compound lacks explicit data, its structural analogs demonstrate that minor modifications significantly alter target selectivity and potency.

Biological Activity

N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a bromophenyl group, a pyrimidoindole core, and an acetamide moiety, which collectively contribute to its pharmacological profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrimidoindole core, followed by the introduction of the bromophenyl group and the acetamide moiety. Common reagents include bromine and acetic anhydride, with various catalysts to optimize yields .

Molecular Formula : C₁₅H₁₃BrN₄O
Molecular Weight : 353.2 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidoindole compounds exhibit significant antimicrobial properties. In vitro evaluations demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains . The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Microbial Strain Activity (Zone of Inhibition in mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans12

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays against various cancer cell lines revealed that it exhibits cytotoxic effects, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated a dose-dependent response with IC₅₀ values suggesting effective inhibition of cell proliferation .

Cell Line IC₅₀ (µM)
MCF720
HeLa25
A54930

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound may bind effectively to active sites of kinases and enzymes critical for cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various synthesized pyrimidoindole derivatives, this compound was found to be one of the most potent against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 µg/mL .
  • Cytotoxicity Against Cancer Cells : A comparative analysis involving multiple compounds indicated that this specific derivative showed superior anticancer properties compared to its analogs. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.